molecular formula C18H22N4O2 B2970823 1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795458-33-1

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2970823
CAS No.: 1795458-33-1
M. Wt: 326.4
InChI Key: KDTDRDVFCDLDDL-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a urea-based small molecule characterized by a 4-ethoxyphenyl group and a pyrrolidine ring substituted with a pyridin-2-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-24-16-8-6-14(7-9-16)20-18(23)21-15-10-12-22(13-15)17-5-3-4-11-19-17/h3-9,11,15H,2,10,12-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTDRDVFCDLDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Urea Scaffold and Substitutions

The urea scaffold is a common feature in many pharmacologically active compounds. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Potential Biological Implications
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea 4-Ethoxyphenyl, pyridin-2-yl-pyrrolidine Enhanced lipophilicity (ethoxy group), target-binding via pyridine
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-CF3-phenyl, thio-linked pyridine Increased electron-withdrawing effects (CF3), improved metabolic stability
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea (877640-27-2) Cyanoethyl, 4-methoxyphenyl, pyrrolidinone Higher polarity (cyano group), potential for H-bonding

Key Observations :

  • Aromatic Substitutions : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects compared to the chloro-CF3 group in compound 7n , which may reduce binding affinity to hydrophobic enzyme pockets but improve solubility .
  • Heterocyclic Moieties : The pyridin-2-yl-pyrrolidine group provides a rigid conformation for target engagement, contrasting with the thio-linked pyridine in 7n , which introduces steric bulk and sulfur-mediated interactions .
  • Polarity and Solubility: The absence of strongly polar groups (e.g., cyano in 877640-27-2) suggests the target compound may have intermediate solubility, balancing membrane permeability and aqueous bioavailability .

Research Findings and Gaps

  • Biological Activity: No direct in vitro or in vivo data for the target compound are available in the provided evidence. However, urea derivatives with pyridine and pyrrolidine motifs (e.g., 7n) often exhibit kinase inhibitory activity, suggesting a plausible mechanism for further investigation .
  • SAR (Structure-Activity Relationship) Insights :
    • Electron-donating groups (e.g., ethoxy) on the phenyl ring may enhance binding to targets requiring π-π stacking.
    • The pyridin-2-yl group’s basic nitrogen could facilitate interactions with acidic residues in enzymatic active sites.

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